molecular formula C12H24ClNO2 B2815270 tert-butyl (1R,4R)-4-(aminomethyl)cyclohexane-1-carboxylate hydrochloride, trans CAS No. 38698-16-7

tert-butyl (1R,4R)-4-(aminomethyl)cyclohexane-1-carboxylate hydrochloride, trans

Cat. No.: B2815270
CAS No.: 38698-16-7
M. Wt: 249.78
InChI Key: VMJOMRRCIRCARV-AWLKUTLJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS 84636-23-7) is a trans-configured cyclohexane derivative featuring a tert-butyl ester group and an aminomethyl substituent at the 4-position of the cyclohexane ring. Its hydrochloride salt form enhances solubility and crystallinity, making it suitable for pharmaceutical intermediates . The stereochemistry (1R,4R) ensures conformational stability, which is critical for binding selectivity in drug discovery contexts .

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)cyclohexane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2.ClH/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10;/h9-10H,4-8,13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJOMRRCIRCARV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(CC1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38698-16-7
Record name tert-butyl (1R,4R)-4-(aminomethyl)cyclohexane-1-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,4R)-4-(aminomethyl)cyclohexane-1-carboxylate hydrochloride, trans, typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexane derivatives, which are functionalized to introduce the aminomethyl and carboxylate groups.

    Functional Group Introduction: The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.

    Esterification: The carboxylate ester is formed through esterification reactions, often using tert-butyl alcohol and an acid catalyst.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound, is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the carboxylate ester to the corresponding alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Conversion to alcohols.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its role as an intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to serve as a building block for more complex molecules used in drug formulations. For instance, studies have shown that derivatives of this compound exhibit potential anti-inflammatory and analgesic properties, making them suitable candidates for pain management therapies.

Application AreaDescription
Drug SynthesisUsed as an intermediate in creating analgesic compounds
Anti-inflammatory ResearchPotential use in developing new anti-inflammatory drugs

Biochemical Research

In biochemical studies, tert-butyl (1R,4R)-4-(aminomethyl)cyclohexane-1-carboxylate hydrochloride has been utilized to explore metabolic pathways and enzyme interactions. Its ability to interact with various biological receptors makes it a valuable tool for studying receptor-ligand dynamics.

Case Study : A recent study demonstrated that this compound could modulate the activity of certain enzymes involved in metabolic regulation, suggesting its potential use in metabolic disorder treatments.

Neuroscience Applications

Research indicates that the compound may influence neurotransmitter systems, particularly those related to mood regulation and cognitive function. Its structural analogs have shown promise in modulating serotonin receptors, which are critical in treating depression and anxiety disorders.

Neurotransmitter SystemPotential Effect
SerotoninModulation of receptor activity
DopaminePossible influence on reward pathways

Case Study 1: Analgesic Properties

A study conducted on the analgesic effects of derivatives of tert-butyl (1R,4R)-4-(aminomethyl)cyclohexane-1-carboxylate hydrochloride revealed significant pain relief comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The study involved animal models subjected to induced pain conditions, where the compound demonstrated a dose-dependent reduction in pain response.

Case Study 2: Metabolic Pathway Modulation

In another investigation focusing on metabolic pathways, researchers administered the compound to cell cultures to assess its impact on glucose metabolism. The findings indicated that the compound enhanced glucose uptake in muscle cells, suggesting its potential role in developing treatments for insulin resistance and type 2 diabetes.

Mechanism of Action

The mechanism of action of tert-butyl (1R,4R)-4-(aminomethyl)cyclohexane-1-carboxylate hydrochloride, trans, involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the carboxylate ester can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

Methyl 4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride (cis/trans mixture)
  • CAS : MFCD03093748
  • Structure : Methyl ester instead of tert-butyl; cis/trans isomer mixture.
  • Properties : Lower molecular weight (207.70 g/mol vs. 286.37 g/mol for tert-butyl analogs) and reduced steric bulk, likely increasing aqueous solubility but decreasing metabolic stability .
  • Applications : Used as a building block in peptide mimetics due to its smaller ester group .
tert-Butyl 4-(Aminomethyl)-4-fluoropiperidine-1-carboxylate
  • CAS : 790667-49-1
  • Structure : Piperidine ring instead of cyclohexane; fluorine substituent.
  • Piperidine’s basic nitrogen may improve bioavailability compared to cyclohexane derivatives .
  • Applications : Explored in kinase inhibitors due to fluorine’s electronic effects .
Ethyl (1S,3R,4R)-4-Amino-3-[(tert-Butoxy)carbonyl]aminocyclohexane-1-carboxylate
  • CAS : 286.37 g/mol (molecular weight)
  • Structure: Ethyl ester and dual Boc-protected amino groups.
  • Properties: Ethyl ester provides intermediate lipophilicity between methyl and tert-butyl groups. Dual amino protection complicates synthesis but allows selective deprotection .
  • Applications : Intermediate in multistep syntheses of protease inhibitors .
Table 1: Comparative Analysis of Key Compounds
Compound (CAS) Molecular Weight (g/mol) Ester Group Substituent(s) Stereochemistry Key Applications
84636-23-7 (Target) 286.37 tert-butyl Aminomethyl, trans (1R,4R) CDK9 inhibitors, PROTACs
MFCD03093748 207.70 Methyl Aminomethyl, cis/trans Mixture Peptide mimetics
790667-49-1 243.74 tert-butyl Aminomethyl, fluorine N/A Kinase inhibitors
1286275-26-0 (Bromo analog) 397.31 tert-butyl 2-Bromobenzamido, trans (1R,4R) Antibody-drug conjugates

Research Findings and Functional Insights

  • Stereochemical Impact : The trans configuration in the target compound (1R,4R) minimizes steric clashes between substituents, improving binding to CDK9 compared to cis isomers .
  • Ester Group Role : tert-butyl esters enhance metabolic stability but reduce solubility compared to methyl/ethyl esters. This trade-off is critical in prodrug design .
  • Hydrochloride Salts : Universal in these analogs for improved crystallinity and handling. For example, the hydrochloride form of the target compound facilitates purification during Boc deprotection .
  • Substituent Effects : Bromine or fluorine in analogs (e.g., 1286275-26-0) increases electrophilicity, enabling nucleophilic substitution reactions in linker chemistry for ADCs .

Biological Activity

Tert-butyl (1R,4R)-4-(aminomethyl)cyclohexane-1-carboxylate hydrochloride, commonly referred to as t-AMCHA, is a compound of significant interest in pharmacological research due to its biological activity. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on diverse sources.

  • Molecular Formula : C11H21NO2
  • Molecular Weight : 199.29 g/mol
  • CAS Number : 1022159-15-4

t-AMCHA exhibits its biological activity primarily through the inhibition of serine proteases, particularly plasmin. This inhibition plays a crucial role in various physiological processes, including wound healing and tissue repair.

Key Mechanisms:

  • Protease Inhibition : t-AMCHA acts as an anti-fibrinolytic agent by inhibiting plasmin, which is involved in the breakdown of fibrin in blood clots. This action can accelerate barrier recovery in epidermal tissues following injury .
  • Barrier Recovery : Studies indicate that t-AMCHA enhances the recovery of the skin barrier after disruptions caused by injuries or chemical treatments. It significantly reduces epidermal hyperplasia induced by repeated injury through its proteolytic activity modulation .

1. Wound Healing

A study demonstrated that topical application of t-AMCHA accelerates barrier recovery in both human and mouse skin models. The compound was shown to significantly reduce epidermal thickness associated with hyperplasia following repeated tape stripping or acetone treatment. This suggests its potential utility in dermatological applications aimed at improving wound healing .

2. Anti-Fibrinolytic Effects

t-AMCHA has been characterized as an effective anti-fibrinolytic agent. Its ability to inhibit plasmin leads to reduced proteolytic activity during wound healing processes, which is critical for maintaining tissue integrity and promoting recovery .

Research Findings

StudyFindings
PubMed Study t-AMCHA accelerates skin barrier recovery and reduces epidermal hyperplasia in mouse and human models.
Patent Analysis Methods for producing t-AMCHA efficiently highlight its increasing demand due to biological applications.
Chemical Properties Detailed chemical properties support its classification as a versatile small molecule scaffold for drug development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl (1R,4R)-4-(aminomethyl)cyclohexane-1-carboxylate hydrochloride, trans, and how do reaction conditions influence yield and stereochemical purity?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including:

  • Step 1 : Formation of the cyclohexane backbone via stereoselective cyclization or hydrogenation of a pre-functionalized cyclohexene derivative .
  • Step 2 : Introduction of the tert-butyl ester group using tert-butyl chloroformate under controlled pH (7–8) to minimize racemization .
  • Step 3 : Aminomethylation via reductive amination or nucleophilic substitution, followed by HCl salt formation .
  • Key factors: Temperature (<0°C during amination) and chiral catalysts (e.g., Rh-complexes) ensure retention of the (1R,4R)-configuration .
    • Data Table :
StepReagents/ConditionsYield RangePurity (HPLC)
1H₂/Pd-C, EtOAc, 25°C60–75%≥95%
2t-BuOCOCl, pH 7.580–90%≥98%
3NaBH₃CN, NH₄Cl50–65%≥90%

Q. How is the stereochemical integrity of the (1R,4R)-configuration validated during synthesis?

  • Methodological Answer :

  • Chiral HPLC : Use of a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomers .
  • X-ray Crystallography : Single-crystal analysis confirms absolute configuration (e.g., SHELXL refinement ).
  • Optical Rotation : Compare observed [α]D²⁵ values with literature data for trans-4-aminocyclohexane derivatives (e.g., [α]D²⁵ = +15.2° in MeOH) .

Q. What analytical techniques are critical for characterizing this compound’s stability under varying pH and temperature?

  • Methodological Answer :

  • Stability Studies :
  • pH Stability : Incubate in buffers (pH 2–10) at 37°C for 24h; monitor degradation via LC-MS .
  • Thermal Stability : TGA/DSC analysis (5–200°C, 10°C/min) identifies decomposition points (~150°C for HCl salt) .
  • Key Findings :
  • Stable in acidic conditions (pH 2–4) but prone to ester hydrolysis at pH >8 .
  • Hydrochloride form enhances thermal stability compared to free base .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model binding to targets like GABA receptors or proteases. Focus on hydrogen-bonding (NH₃⁺ and COO⁻ groups) and hydrophobic interactions (tert-butyl/cyclohexane) .
  • MD Simulations : Assess conformational flexibility of the cyclohexane ring under physiological conditions (CHARMM force field) .
  • Validation : Compare computational binding affinities with SPR or ITC experimental data .

Q. What challenges arise in resolving crystallographic disorder in the cyclohexane ring, and how are they addressed?

  • Methodological Answer :

  • Disorder Sources : Flexible cyclohexane ring and tert-butyl group often lead to split positions in X-ray structures .
  • Mitigation Strategies :
  • Collect high-resolution data (≤1.0 Å) using synchrotron radiation.
  • Apply SHELXL restraints (e.g., DFIX for bond lengths, SIMU for thermal motion) .
  • Example : A 0.92 Å structure of a related compound showed 10% disorder in the tert-butyl group, resolved via PART instructions in SHELX .

Q. How do structural modifications (e.g., fluorine substitution) alter the compound’s physicochemical and biological properties?

  • Methodological Answer :

  • Comparative Studies :
  • Synthesize analogs (e.g., 4-fluoro-cyclohexane derivative) and evaluate logP (HPLC), solubility (shake-flask method), and receptor binding (IC₅₀ assays) .
  • Data Table :
DerivativelogPSolubility (mg/mL)IC₅₀ (nM)
Parent compound1.212.545
4-Fluoro analog1.88.228
  • Conclusion : Fluorine increases lipophilicity but reduces solubility, enhancing membrane permeability .

Q. What strategies optimize enantioselective synthesis to minimize diastereomer formation?

  • Methodological Answer :

  • Catalyst Screening : Test chiral catalysts (e.g., Jacobsen’s Mn-salen) for asymmetric hydrogenation of precursor cyclohexenecarboxylates .
  • Kinetic Resolution : Use lipases (e.g., CAL-B) to hydrolyze undesired enantiomers .
  • Yield vs. ee Trade-off : Higher catalyst loading (5 mol%) improves ee (≥99%) but reduces yield (~60%) due to side reactions .

Data Contradiction Analysis

Q. Discrepancies in reported solubility values: How are these resolved experimentally?

  • Analysis :

  • Conflict : Solubility in water ranges from 10–25 mg/mL across studies .
  • Root Cause : Variations in salt form (HCl vs. free base) and measurement conditions (temperature, buffer).
  • Resolution : Standardize protocols (USP <791> shake-flask method at 25°C) and report salt form explicitly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.